molecular formula C15H9Br2FN2O2S B3744838 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Cat. No. B3744838
M. Wt: 460.1 g/mol
InChI Key: UYGMLUHZVSHRLP-UHFFFAOYSA-N
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Description

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide, also known as DBBF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves the formation of a complex with the metal ion, which results in a change in the fluorescence properties of the compound. The complex formation is based on the coordination of the copper(II) ion with the benzothiazole and amide groups of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide.
Biochemical and Physiological Effects:
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, making it a promising candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is its high sensitivity and selectivity for copper(II) ions. However, one of the limitations is its limited solubility in water, which can affect its performance in aqueous environments.

Future Directions

There are several future directions for research on 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide. One area of research is the development of new fluorescent probes based on the structure of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide for the detection of other metal ions. Another area of research is the modification of the structure of 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide to improve its solubility and performance in aqueous environments. Additionally, 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide could be explored for its potential applications in other fields such as catalysis and materials science.
Conclusion:
In conclusion, 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a promising compound with potential applications in various fields. Its high sensitivity and selectivity for copper(II) ions make it a promising candidate for use in environmental monitoring and biomedical applications. Further research is needed to fully explore its potential and develop new applications based on its structure.

Scientific Research Applications

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide has been shown to selectively bind to copper(II) ions with high sensitivity and selectivity, making it a promising candidate for use in environmental monitoring and biomedical applications.

properties

IUPAC Name

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2FN2O2S/c1-22-13-9(4-7(16)5-10(13)17)14(21)20-15-19-11-3-2-8(18)6-12(11)23-15/h2-6H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYGMLUHZVSHRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)NC2=NC3=C(S2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 2
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 3
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 5
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3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Reactant of Route 6
3,5-dibromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methoxybenzamide

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